4-(3-Methyl-4-(2-(4-methylthiazol-5-yl)ethoxy)styryl)benzoic acid
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Overview
Description
4-(2-{3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl}ethenyl)benzoic acid is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a benzoic acid moiety, an ethoxy group, and a thiazole ring, making it a versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl}ethenyl)benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl}ethenyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-{3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl}ethenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl}ethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-(2-{3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl}ethenyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[(E)-2-[3-methyl-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C22H21NO3S/c1-15-13-18(4-3-17-5-8-19(9-6-17)22(24)25)7-10-20(15)26-12-11-21-16(2)23-14-27-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b4-3+ |
InChI Key |
WBRKBNYYNHJAIN-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)C(=O)O)OCCC3=C(N=CS3)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)C(=O)O)OCCC3=C(N=CS3)C |
Origin of Product |
United States |
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